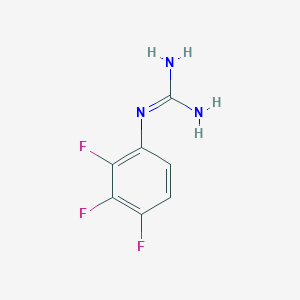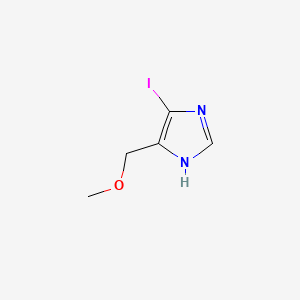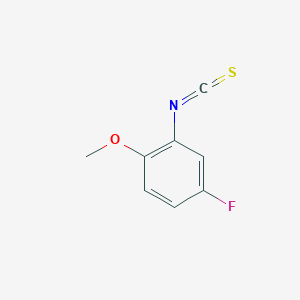
Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorophenyl group, and a hydroxy group attached to the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrrole.
Protection of the Hydroxy Group: The hydroxy group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4), and ethanol.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrrole derivatives.
科学的研究の応用
Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl group can enhance its binding affinity to certain targets, while the Boc protecting group can improve its stability and bioavailability.
類似化合物との比較
Similar Compounds
Methyl 1-Boc-5-phenyl-4-hydroxy-1H-pyrrole-3-carboxylate: Similar structure but lacks the fluorine atom.
Methyl 1-Boc-5-(4-chlorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate: Contains a chlorine atom instead of fluorine.
Methyl 1-Boc-5-(2-methylphenyl)-4-hydroxy-1H-pyrrole-3-carboxylate: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. The fluorine atom can also influence the compound’s electronic properties, making it distinct from its analogs.
特性
分子式 |
C17H18FNO5 |
|---|---|
分子量 |
335.33 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-methyl 5-(2-fluorophenyl)-4-hydroxypyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C17H18FNO5/c1-17(2,3)24-16(22)19-9-11(15(21)23-4)14(20)13(19)10-7-5-6-8-12(10)18/h5-9,20H,1-4H3 |
InChIキー |
SZLUKAPNRMXZNZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(C(=C1C2=CC=CC=C2F)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


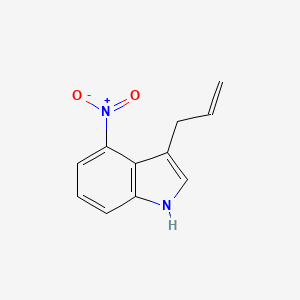
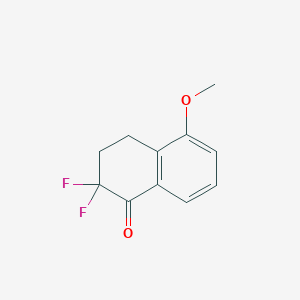
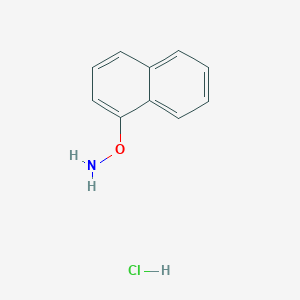
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695384.png)
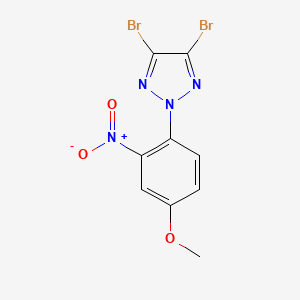
![3-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13695398.png)
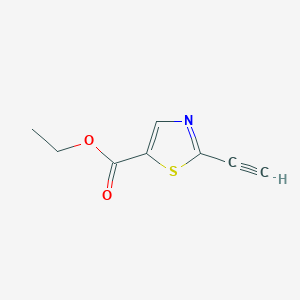
![6-Bromo-3-chloronaphtho[2,3-d]isoxazole](/img/structure/B13695413.png)
![2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13695417.png)
